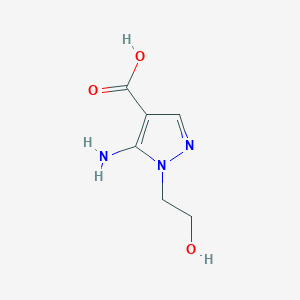

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: is an organic compound with the molecular formula C6H9N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with suitable carboxylating agents. One common method involves the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this can inhibit the proliferation of cancer cells. In vitro tests demonstrated that certain derivatives can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antiviral Activity

A study explored the antiviral effects of pyrazole derivatives against HIV-1. The findings revealed that certain compounds within this class are non-toxic and exhibit dose-dependent activity against HIV replication, indicating their potential as antiviral agents .

Agricultural Applications

Herbicide Development

There is growing interest in the application of pyrazole derivatives in agricultural chemistry, particularly as herbicides. The unique structure of this compound allows for the development of selective herbicides that target specific weed species without harming crops. Research has shown that such compounds can effectively inhibit the growth of various weed species while being safe for desirable plants .

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | In vitro testing on HeLa and HepG2 cells | Growth inhibition percentages of 54.25% (HeLa) and 38.44% (HepG2) |

| Anti-inflammatory Research | LPS-stimulated macrophages | Inhibition of TNF-α release |

| Antiviral Activity Study | HIV-1 replication | Dose-dependent antiviral activity without toxicity |

| Herbicide Development Research | Selective herbicides | Effective inhibition of weed species with minimal impact on crops |

Mécanisme D'action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

5-Amino-1-(2-hydroxyethyl)pyrazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid:

Uniqueness: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential applications. This dual functionality allows for the compound to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Activité Biologique

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as 5-AHEPCA, is a heterocyclic compound with significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-AHEPCA possesses a pyrazole ring substituted with an amino group, a hydroxyethyl group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 174.17 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

The biological activity of 5-AHEPCA is attributed to its ability to interact with various molecular targets. The amino and hydroxyethyl groups facilitate hydrogen bonding with enzymes and receptors, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions may lead to the inhibition of specific enzymatic pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Research has indicated that 5-AHEPCA exhibits anticancer activity against several cancer cell lines. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and DU 205 (prostate cancer) with notable efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-AHEPCA | HeLa | 38.44 |

| 5-AHEPCA | DU 205 | 12.50 |

This suggests that modifications to the pyrazole structure can enhance anticancer properties, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer effects, 5-AHEPCA has been investigated for its antimicrobial properties. Studies have demonstrated that certain pyrazole derivatives possess significant antibacterial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 5-AHEPCA derivatives on different cancer cell lines, demonstrating selective inhibition against tumor cells while sparing normal fibroblasts . The findings indicated a promising therapeutic window for further development.

- Enzyme Inhibition : Research highlighted that 5-AHEPCA acts as a biochemical probe for studying enzyme mechanisms, particularly in the context of carbonic anhydrase inhibition. Compounds similar to 5-AHEPCA showed Ki values in the nanomolar range for specific isoforms, indicating strong binding affinity .

Synthesis and Derivatives

The synthesis of 5-AHEPCA involves straightforward chemical reactions starting from readily available precursors. It can be synthesized through condensation reactions followed by functional group modifications. The ability to create various derivatives allows for fine-tuning of biological activity:

| Derivative | Biological Activity |

|---|---|

| Ethyl ester variant | Enhanced solubility and bioavailability |

| Substituted analogs | Increased potency against specific targets |

Propriétés

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYCPVYUUASZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C(=O)O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313096 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58046-50-7 | |

| Record name | 58046-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.